

Comparative Docking Analysis of Pyrazole Carbamate Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: *tert-butyl N-(1H-pyrazol-4-yl)carbamate*

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A detailed guide for researchers and drug development professionals on the in-silico performance of novel pyrazole carbamate derivatives against key protein kinase targets implicated in cancer. This document provides a comparative analysis of binding affinities, summarises experimental protocols, and visualises the computational workflow.

Introduction

Pyrazole carbamate derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including their potential as kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This guide presents a comparative molecular docking study of several pyrazole carbamate derivatives against three key protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). The aim is to provide a clear, data-driven comparison of their potential inhibitory activities to aid in the rational design of new, more potent therapeutic agents.

Comparative Docking Performance

The following table summarizes the binding energies of various pyrazole carbamate derivatives when docked against the active sites of VEGFR-2, Aurora A, and CDK2. Lower binding energy values indicate a higher predicted binding affinity.

Compound ID	Target Protein	PDB ID	Binding Energy (kcal/mol)
1b	VEGFR-2	2QU5	-10.09[1]
1d	Aurora A	2W1G	-8.57[1]
2b	CDK2	2VTO	-10.35[1]
1c	CDK2	2VTO	-7.5[1]
2a	CDK2	2VTO	-9.07[1]

Experimental Protocols

The molecular docking studies summarized above were performed using AutoDock 4.2. The following provides a detailed methodology for these computational experiments.

1. Protein and Ligand Preparation:

- **Protein Structures:** The three-dimensional crystal structures of the target proteins (VEGFR-2, Aurora A, and CDK2) were obtained from the Protein Data Bank (PDB IDs: 2QU5, 2W1G, and 2VTO, respectively).
- **Ligand Structures:** The 2D structures of the pyrazole carbamate derivatives were drawn using appropriate chemical drawing software and converted to 3D structures. Energy minimization of the ligands was performed using standard molecular mechanics force fields.

2. Molecular Docking Simulation:

- **Software:** AutoDock 4.2 was utilized for all docking calculations.
- **Algorithm:** The Lamarckian Genetic Algorithm (LGA) was employed for the conformational search of the ligands within the protein's active site.[1] The pseudo-Solis and Wets methods were applied for energy minimization.[1]
- **Docking Parameters:** The docking protocol for each ligand consisted of 10 independent Genetic Algorithm (GA) runs. The population size was set to 150, and the maximum number of energy evaluations was 2,500,000.

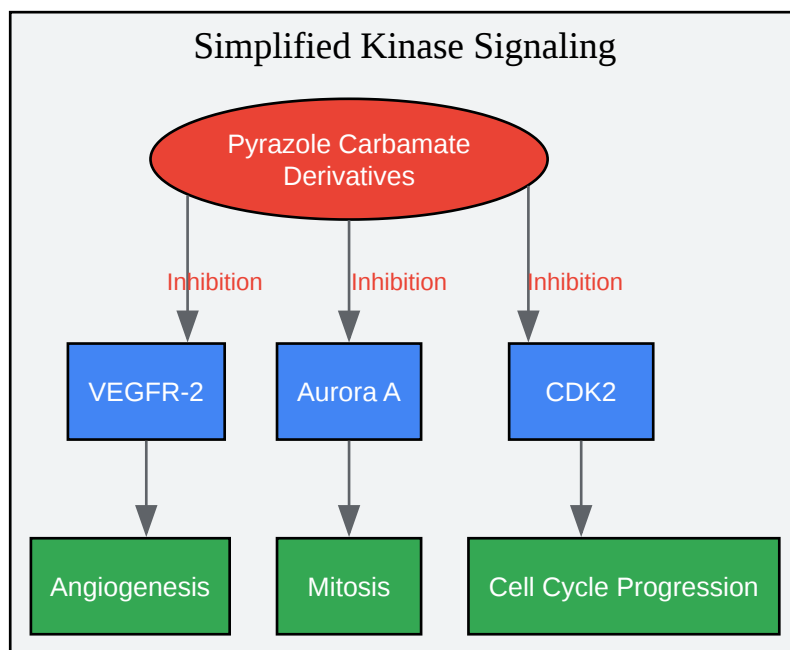
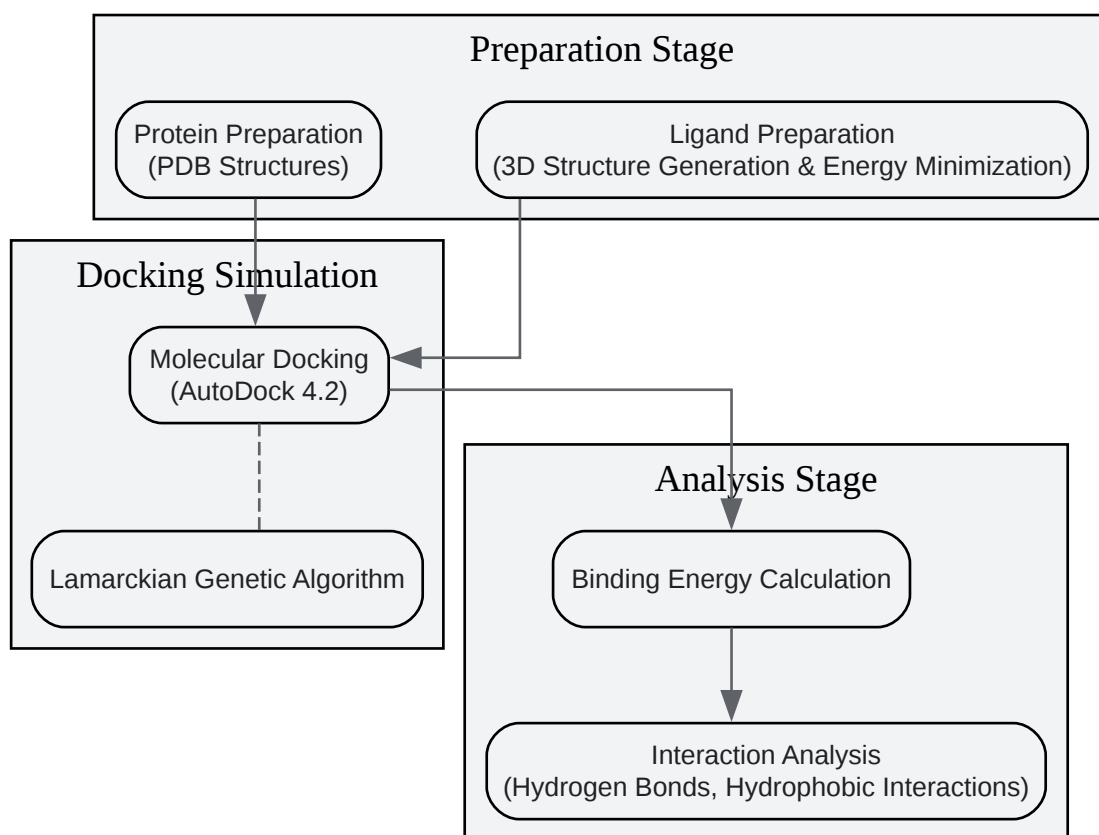
- **Grid Box Definition:** A grid box was centered on the active site of each protein to encompass the binding pocket. The grid dimensions were set to be large enough to allow for the free rotation and translation of the ligands.

3. Analysis of Docking Results:

The docking results were analyzed based on the binding energy of the most stable conformation of each ligand. The conformation with the lowest binding energy was selected as the most probable binding mode. Visualization of the protein-ligand interactions was performed to identify key hydrogen bonds and hydrophobic interactions.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the comparative docking study.



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References

- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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